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Compound of Interest

Compound Name: 3-Amino-5-hydroxybenzaldehyde

Cat. No.: B14818060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on

3-Amino-5-hydroxybenzaldehyde. It is important to note that specific experimental data for

this compound is limited in publicly accessible literature. Much of the information presented

herein is based on computed data and analogies to structurally related compounds.

Introduction
3-Amino-5-hydroxybenzaldehyde is a substituted aromatic aldehyde with the chemical

formula C₇H₇NO₂. Its structure, featuring an amino group, a hydroxyl group, and a formyl group

on a benzene ring, makes it a potentially valuable building block in medicinal chemistry and

materials science. The arrangement of these functional groups offers multiple sites for chemical

modification, suggesting its potential as a scaffold for the synthesis of novel therapeutic agents

and other functional molecules. This guide summarizes the known molecular and physical

properties, proposes a synthetic route, and discusses potential applications in drug discovery

based on the activities of related compounds.

Molecular Structure and Properties
The molecular structure of 3-Amino-5-hydroxybenzaldehyde consists of a benzene ring

substituted with an amino group at position 3, a hydroxyl group at position 5, and a formyl

(aldehyde) group at position 1.
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Table 1: Computed Physicochemical Properties of 3-Amino-5-hydroxybenzaldehyde

Property Value

Molecular Formula C₇H₇NO₂

Molecular Weight 137.14 g/mol

CAS Number 1243446-53-8

IUPAC Name 3-amino-5-hydroxybenzaldehyde

SMILES C1=C(C=C(C=C1N)O)C=O

XLogP3 0.3

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 1

Exact Mass 137.047678466 Da

Topological Polar Surface Area 63.3 Å²

Note: The data in this table is computationally derived and sourced from PubChem.

For the sake of comparison, experimental data for the related, commercially available

compound 3-hydroxybenzaldehyde is provided below.

Table 2: Experimental Properties of 3-hydroxybenzaldehyde

Property Value Reference

CAS Number 100-83-4 --INVALID-LINK--

Melting Point 100-103 °C --INVALID-LINK--

Boiling Point 191 °C at 50 mmHg --INVALID-LINK--

Spectroscopic Data
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As of the latest literature review, no experimental spectroscopic data (NMR, IR, Mass

Spectrometry) for 3-Amino-5-hydroxybenzaldehyde has been publicly reported. Researchers

are advised to perform their own analytical characterization upon synthesis.

For reference, the characteristic spectral data for 3-hydroxybenzaldehyde are available and

can be used as a general guide for identifying the core benzaldehyde structure.

¹H NMR (DMSO-d₆): Peaks are expected for the aldehydic proton (around 9.9 ppm), the

hydroxyl proton, and the aromatic protons.

¹³C NMR: The carbonyl carbon of the aldehyde typically appears around 190-200 ppm.

IR Spectroscopy: Characteristic peaks include a broad O-H stretch (around 3200-3600

cm⁻¹), a C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and C=C stretching of the

aromatic ring (around 1400-1600 cm⁻¹).

Proposed Experimental Protocol: Synthesis of 3-
Amino-5-hydroxybenzaldehyde
A plausible synthetic route to 3-Amino-5-hydroxybenzaldehyde, based on established

chemical transformations, would involve the reduction of a corresponding nitro-substituted

precursor. A detailed, hypothetical protocol is outlined below.

Objective: To synthesize 3-Amino-5-hydroxybenzaldehyde from a suitable starting material.

Proposed Reaction Scheme:

3-Hydroxy-5-nitrobenzaldehyde Reaction Mixture
(Ethanol/Water, Pd/C)

Dissolve Hydrogenation
(H2 gas, rt, atm pressure)

Catalyst & Reagent Work-up
(Filtration, Evaporation)

Reaction Completion Purification
(Column Chromatography)

Crude Product 3-Amino-5-hydroxybenzaldehydePurified Product

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 3-Amino-5-hydroxybenzaldehyde.

Materials:

3-Hydroxy-5-nitrobenzaldehyde (starting material)
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Palladium on carbon (Pd/C, 10% w/w)

Ethanol (reagent grade)

Deionized water

Hydrogen gas (H₂)

Diatomaceous earth (e.g., Celite®)

Ethyl acetate (for chromatography)

Hexanes (for chromatography)

Silica gel (for chromatography)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Hydrogenation apparatus (e.g., balloon filled with H₂)

Buchner funnel and filter paper

Rotary evaporator

Glass column for chromatography

Standard laboratory glassware

Procedure:

Preparation: In a round-bottom flask, dissolve 3-hydroxy-5-nitrobenzaldehyde (1.0

equivalent) in a mixture of ethanol and water.

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14818060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen

atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room

temperature.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) until the starting material is completely consumed.

Work-up: Upon completion, carefully filter the reaction mixture through a pad of

diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure

using a rotary evaporator to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel, eluting with a

gradient of ethyl acetate in hexanes to yield pure 3-Amino-5-hydroxybenzaldehyde.

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and

mass spectrometry to confirm its identity and purity.

Potential Biological Significance and Applications in
Drug Development
While no specific biological activities have been reported for 3-Amino-5-
hydroxybenzaldehyde, the structural motifs present in the molecule are found in numerous

biologically active compounds. Substituted hydroxybenzaldehydes are known to exhibit a range

of pharmacological effects.

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due

to their ability to scavenge free radicals. The hydroxyl group on the benzene ring suggests

that 3-Amino-5-hydroxybenzaldehyde could possess similar capabilities.

Antimicrobial Activity: Various hydroxybenzaldehyde derivatives have demonstrated

antibacterial and antifungal properties. The specific substitution pattern of the amino and

hydroxyl groups could modulate this activity.

Enzyme Inhibition: The aldehyde functionality can react with nucleophilic residues in enzyme

active sites, leading to inhibition. This makes such compounds interesting candidates for
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screening against various enzymatic targets.

Scaffold for Drug Synthesis: Perhaps the most significant potential lies in its use as a

versatile scaffold. The amino, hydroxyl, and aldehyde groups can be independently modified

to create a library of derivatives for high-throughput screening in drug discovery programs.
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Caption: General structure-activity relationship for substituted benzaldehydes.

Conclusion
3-Amino-5-hydroxybenzaldehyde represents a molecule of interest for synthetic and

medicinal chemists. While there is a notable absence of specific experimental data in the

current literature, its structural features and the known activities of related compounds suggest

its potential as a valuable chemical intermediate. The proposed synthetic protocol provides a

viable route for its preparation, which would enable further
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[https://www.benchchem.com/product/b14818060#molecular-structure-of-3-amino-5-
hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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